3-Amino-1-cyclopropylpyrrolidin-2-one
Overview
Description
3-Amino-1-cyclopropylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones This compound features a cyclopropyl group attached to the pyrrolidin-2-one ring, which is further substituted with an amino group at the third position
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like “3-amino-1-cyclopropylpyrrolidin-2-one”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies on “this compound”, it’s challenging to determine its exact mode of action. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Bioactive molecules characterized by the pyrrolidine ring and its derivatives have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of amino acids or their derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-cyclopropylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed: The reactions of this compound can lead to the formation of a wide range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-1-cyclopropylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents.
Cyclopropylamines: Compounds containing a cyclopropyl group attached to an amine.
Amino acids: Some amino acids, such as proline, have similar structures.
Uniqueness: 3-Amino-1-cyclopropylpyrrolidin-2-one is unique due to its combination of the cyclopropyl group and the pyrrolidin-2-one ring, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-amino-1-cyclopropylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXGBMLUQYFTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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